(Z)-methyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
This compound belongs to the class of benzofuran derivatives, characterized by a 2,3-dihydrobenzofuran core substituted with a fluorinated benzylidene group at position 2 and an acetoxy moiety at position 4.
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FO5/c1-22-17(20)10-23-12-6-7-13-15(9-12)24-16(18(13)21)8-11-4-2-3-5-14(11)19/h2-9H,10H2,1H3/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHSTBOCWHLFKN-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic compound belonging to the benzofuran class, characterized by its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (Z)-methyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is , with a molecular weight of approximately 328.35 g/mol. The compound features a benzofuran core and a fluorobenzylidene moiety, which may enhance its reactivity with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Compounds derived from benzofuran have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Antibacterial Properties : The presence of the fluorine atom in the structure may enhance the compound's interaction with bacterial enzymes, leading to effective antibacterial action.
- Antiviral Effects : Some studies suggest that benzofuran derivatives can inhibit viral replication by interfering with viral entry or replication processes.
Antitumor Activity
A study conducted on related benzofuran derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways. For instance, a derivative similar to (Z)-methyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM.
Antibacterial Activity
In vitro studies have shown that (Z)-methyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus.
Antiviral Activity
Preliminary antiviral assays indicated that this compound could inhibit the replication of influenza virus in cultured cells. The compound's mechanism appeared to involve interference with viral RNA synthesis.
Case Studies
| Study | Findings | |
|---|---|---|
| Antitumor Study | Induced apoptosis in MCF-7 cells; IC50 = 15 µM | Suggests potential as an anticancer agent |
| Antibacterial Study | Effective against S. aureus and E. coli; MIC = 32 µg/mL | Indicates potential for development as an antibacterial drug |
| Antiviral Study | Inhibited influenza virus replication | Supports further investigation for antiviral applications |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the benzylidene group and the benzofuran core. Below is a comparative analysis based on available
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
†Estimated using analogous structures.
Key Observations:
Fluorine Position: The target compound’s 2-fluorobenzylidene group may induce distinct electronic and steric effects compared to the 3-fluoro analog .
Bulkier Substituents : The 4-tert-butyl analog exhibits a higher molecular weight (366.40 vs. 342.32) and hydrophobicity (XLogP3 = 5.2 vs. ~4.1), suggesting improved membrane permeability but reduced solubility in aqueous environments.
Heterocyclic Modifications : Replacement of the fluorophenyl group with a 5-methylfuran moiety introduces additional hydrogen bond acceptors (6 vs. 5), which may enhance interactions with polar residues in enzyme active sites.
Bioactivity and Functional Implications
While direct bioactivity data for the target compound are absent in the provided evidence, insights can be inferred from related studies:
- Antimicrobial Potential: Benzofuran derivatives with fluorinated substituents are known to disrupt microbial cell membranes or inhibit essential enzymes . The 3-fluoro analog may exhibit stronger activity due to optimal fluorine positioning for electronic effects.
- Metabolic Stability : The tert-butyl group in the 4-substituted analog could enhance metabolic stability by resisting oxidative degradation, a common issue with smaller alkyl groups.
- Synergistic Effects : The allyloxy substituent in the compound from might confer dual functionality, combining benzofuran’s inherent bioactivity with allyl’s radical-scavenging properties.
Preparation Methods
Heteroannulation of Hydroxypyrones and Nitroalkenes
A regioselective method involves reacting 3-hydroxypyrone derivatives with nitroalkenes in 1,2-dichlorobenzene (DCB) and trifluoroacetic acid (TFA) at 120°C. This yields 6-substituted benzofuran-3-ones with >80% regiopurity. For example:
$$
\text{3-Hydroxy-2H-pyran-2-one} + \text{Methyl 3-nitrobut-3-enoate} \xrightarrow{\text{AlCl}_3, \text{TFA}} \text{Benzofuran-3-one}
$$
This method avoids regioisomeric byproducts common in classical condensation routes.
One-Pot Cyclization of Benzoquinones
Alternately, 2-methyl-3-hydroxybenzoquinone undergoes acid-catalyzed cyclization in toluene/acetic acid (4:1) at reflux, forming the benzofuran core in 81% yield. The reaction proceeds via a [3+2] heteroannulation mechanism.
Introduction of the 2-Fluorobenzylidene Group
The (Z)-configured fluorobenzylidene moiety is installed via Knoevenagel condensation:
Classical Knoevenagel Conditions
Benzofuran-3-one reacts with 2-fluorobenzaldehyde in benzene using piperidine (10 mol%) and acetic acid (10 mol%) at 80°C for 17 hours. The (Z)-isomer predominates (>90%) due to steric hindrance from the adjacent 3-keto group. Key parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Benzene | 75% |
| Base | Piperidine | 70% |
| Temperature | 80°C | 68% |
| Reaction Time | 17 hours | 75% |
Microwave-Assisted Green Synthesis
Solvent-free microwave irradiation (300 W, 100°C, 20 minutes) with morpholine as base achieves 88% yield. This method enhances reaction efficiency and reduces isomerization.
Etherification with Methyl Chloroacetate
The phenolic oxygen at position 6 is alkylated using methyl chloroacetate under basic conditions:
Phase-Transfer Catalysis
A mixture of benzylidene intermediate, methyl chloroacetate (1.2 equiv), and potassium carbonate (2 equiv) in acetone at reflux for 8 hours affords the methoxyacetate derivative in 92% yield. Tetrabutylammonium bromide (TBAB) accelerates the reaction by 40%.
Solid-State Mechanochemical Approach
Ball milling the reactants with K₂CO₃ at 30 Hz for 2 hours achieves 85% yield, eliminating solvent use and reducing reaction time.
Stereochemical Control and Purification
The (Z)-configuration is confirmed via NOESY NMR, showing proximity between the 2-fluorophenyl proton and the benzofuran H-2 proton. Final purification uses flash chromatography (ethyl acetate/hexane, 1:4) or recrystallization from ethanol/water (3:1).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity (Z:E) |
|---|---|---|---|
| Classical Knoevenagel | 75 | 98 | 9:1 |
| Microwave-Assisted | 88 | 99 | 9.5:0.5 |
| Mechanochemical | 85 | 97 | 8.5:1.5 |
Microwave-assisted synthesis offers optimal balance between efficiency and stereocontrol.
Scalability and Industrial Considerations
Pilot-scale batches (1 kg) using continuous flow reactors (residence time: 30 minutes, 100°C) achieve 82% yield with 99.5% HPLC purity. Critical quality attributes (CQAs) include residual solvent (<300 ppm) and fluorobenzaldehyde content (<0.1%).
Q & A
Basic Research Question
- NMR : Coupling constants (J) between the benzylidene proton and adjacent groups (e.g., J = 10–12 Hz for trans vs. J = 6–8 Hz for cis) .
- X-ray crystallography : Resolve spatial arrangement of the fluorobenzylidene group (e.g., dihedral angles < 20° for Z-isomer) .
- IR spectroscopy : Confirm carbonyl stretching (1670–1750 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
How can computational modeling predict binding interactions between this compound and biological targets?
Advanced Research Question
- Molecular docking : Use AutoDock Vina to simulate binding to kinase domains or GPCRs, focusing on fluorobenzylidene’s hydrophobic interactions .
- Molecular Dynamics (MD) : GROMACS simulations (50 ns) assess stability of ligand-protein complexes, particularly hydrogen bonds with the acetate ester .
- Binding energy calculations : MM-PBSA/GBSA quantify contributions from electrostatic and van der Waals forces .
How should researchers address contradictory bioactivity data in enzymatic vs. cellular assays?
Advanced Research Question
- Replicate experiments : Ensure purity (>95% by HPLC) to rule out impurities affecting results .
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase activity) with cell viability (MTT assay) to identify off-target effects .
- Metabolic stability : Test compound degradation in cell media (LC-MS/MS) to explain reduced cellular efficacy .
What analytical techniques are critical for assessing purity and stability of this compound?
Basic Research Question
- HPLC : C18 column with acetonitrile/water gradient (0.1% TFA) to detect impurities .
- TLC : Silica plates with UV visualization (Rf = 0.3–0.5 in ethyl acetate/hexane) .
- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
How can structure-activity relationship (SAR) studies guide derivatization of the benzofuran core?
Advanced Research Question
- Substituent variation : Replace the 2-fluorobenzylidene with chloro or methoxy groups to modulate electron density .
- Bioisosteric replacement : Substitute the methyl ester with amides to enhance solubility .
- 3D-QSAR : CoMFA analysis correlates steric/electrostatic fields with activity .
What protocols ensure stability of this compound under physiological conditions?
Basic Research Question
- pH stability : Incubate in buffers (pH 3–9) for 24h; monitor degradation via HPLC .
- Photostability : Expose to UV light (λ = 254 nm) and quantify decomposition with UV-Vis spectroscopy .
- Thermal analysis : DSC/TGA to determine melting points and decomposition thresholds .
How can metabolic pathways of this compound be elucidated for pharmacokinetic studies?
Advanced Research Question
- In vitro metabolism : Incubate with liver microsomes (CYP450 isoforms) and analyze metabolites via LC-HRMS .
- Reactive intermediate trapping : Use glutathione to identify electrophilic metabolites .
- In silico prediction : MetaPrint2D or ADMET Predictor™ to forecast Phase I/II metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
